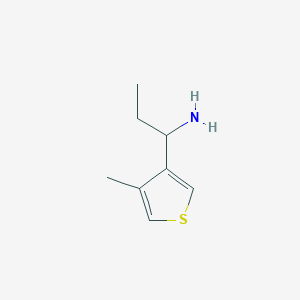
1-(4-Methylthiophen-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylthiophen-3-yl)propan-1-amine is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a methyl group at the fourth position of the thiophene ring and a propan-1-amine group attached to the first position.
Preparation Methods
The synthesis of 1-(4-Methylthiophen-3-yl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available thiophene derivatives.
Reaction Conditions: The thiophene derivative undergoes alkylation with a suitable alkyl halide under basic conditions to introduce the propan-1-amine group.
Catalysts and Solvents: Commonly used catalysts include palladium or nickel complexes, and solvents such as dimethylformamide or tetrahydrofuran are employed to facilitate the reaction.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
1-(4-Methylthiophen-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, forming substituted amines.
Common Reagents and Conditions: Typical reagents include halogenating agents, acids, and bases, and reactions are often conducted under controlled temperature and pressure conditions
Scientific Research Applications
1-(4-Methylthiophen-3-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-microbial, and anti-cancer properties.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methylthiophen-3-yl)propan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
1-(4-Methylthiophen-3-yl)propan-1-amine can be compared with other thiophene derivatives:
Similar Compounds: Examples include 1-(2,5-Dimethylthiophen-3-yl)propan-1-amine and 1-(4-Methylthiophen-2-yl)propan-1-amine.
Properties
Molecular Formula |
C8H13NS |
|---|---|
Molecular Weight |
155.26 g/mol |
IUPAC Name |
1-(4-methylthiophen-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H13NS/c1-3-8(9)7-5-10-4-6(7)2/h4-5,8H,3,9H2,1-2H3 |
InChI Key |
OBBTVQDIDBHWMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CSC=C1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















